2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
Description
2-(N-Methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a methylsulfonamido group at the acetamide’s α-position and a methylthio substituent on the benzothiazole ring. This compound combines structural motifs associated with bioactivity in antimicrobial, anti-inflammatory, and enzyme-inhibitory contexts .
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-15(21(3,17)18)7-10(16)13-12-14-11-8(19-2)5-4-6-9(11)20-12/h4-6H,7H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCUAPXJPFAPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=CC=C2SC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methylthio Group: This step involves the methylation of the thiol group on the benzo[d]thiazole ring using methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfonamide intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The benzo[d]thiazole ring may also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related benzothiazole-acetamide derivatives, focusing on molecular properties, synthetic pathways, and biological activities.
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Structural and Functional Insights
Substituent-Driven Bioactivity: The methylsulfonamido group in the target compound may enhance solubility and binding affinity to enzymes like matrix metalloproteinases (MMPs) or kinases, as seen in sulfonamide-containing analogs (e.g., compound 47, which inhibits gram-positive bacteria) .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a methylsulfonamido-acetic acid chloride with 2-amino-4-(methylthio)benzothiazole, analogous to methods used for compound 22 (microwave-assisted coupling) . In contrast, piperazine-linked analogs (e.g., compound 47) require sulfonylation of benzothiazole followed by piperazine substitution .
Biological Performance :
- Antimicrobial Activity : Sulfonyl-piperazine derivatives (e.g., compounds 47–50) show broad-spectrum activity against gram-positive bacteria and fungi, outperforming simpler acetamides .
- Anticonvulsant Activity : Triazole-thioether acetamides (e.g., 5a–m) demonstrate potency in seizure models, with substituents like ethoxy groups enhancing efficacy .
Limitations and Gaps: The target compound lacks explicit bioactivity data in the provided evidence. Piperazine and triazole substituents (e.g., compounds 47 and 5a–m) show stronger empirical validation than sulfonamido groups in the benzothiazole-acetamide class .
Biological Activity
The compound 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, often abbreviated as MMBTA, is a novel derivative of benzothiazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₄H₁₈N₂O₂S₃
- Molecular Weight : 350.43 g/mol
- Structure : The compound features a benzothiazole moiety substituted with a methylthio group and a sulfonamide functional group, which are critical for its biological activity.
Antimicrobial Properties
Research has demonstrated that MMBTA exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
MMBTA has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| SK-Hep-1 | 3.8 |
| NUGC-3 | 6.5 |
The mechanism by which MMBTA exerts its biological effects involves the inhibition of key cellular pathways. It has been identified as a potent inhibitor of the p56lck kinase, which plays a crucial role in T-cell activation and proliferation. The reported IC50 value for this inhibition is approximately 0.004 µM, indicating high potency .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MMBTA against clinical isolates of Staphylococcus aureus and found it to be effective in reducing bacterial load in vitro and in animal models of infection.
- Cancer Cell Proliferation Inhibition : A recent publication highlighted the compound's ability to inhibit proliferation in breast cancer cells through apoptosis induction, with flow cytometry confirming increased rates of early and late apoptosis upon treatment with MMBTA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
